molecular formula C10H7Cl2NO4S B3035986 4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-77-4

4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B3035986
CAS No.: 338793-77-4
M. Wt: 308.14 g/mol
InChI Key: QKBGRDHEJUIUIY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone is a substituted thiazinane derivative characterized by a 1,1,3,5-tetraone core and a 3,4-dichlorophenyl substituent. The dichlorophenyl group introduces electron-withdrawing effects and increased lipophilicity, which may enhance binding affinity to biological targets while influencing physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4S/c11-7-2-1-6(3-8(7)12)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGRDHEJUIUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180991
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-77-4
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and its mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H7Cl2N2O3S
  • Molecular Weight : 292.14 g/mol
  • CAS Number : 338421-04-8

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily attributed to its structural features. The presence of the dichlorophenyl group and the thiazine ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound show promising anticancer properties. For instance:

  • A study highlighted the antiproliferative effects of 1,3,4-thiadiazole derivatives against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29). These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Another investigation into thiazole derivatives found that modifications in their chemical structure could enhance their anticancer efficacy by inhibiting key signaling pathways involved in cell proliferation and survival .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 23T47D<10ERK1/2 inhibition
Compound 24A54919.5Induction of G1 to S phase transition
This compoundVariousTBDTBD

Antimicrobial Activity

The compound's structural framework suggests potential antimicrobial properties. Thiadiazole and thiazine derivatives are known for their broad-spectrum antimicrobial activities:

  • Studies have reported that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications.

Cellular Effects

Research indicates that similar compounds influence cellular functions by:

  • Inhibiting mitochondrial complex I activity.
  • Modulating cell signaling pathways involved in apoptosis and cell cycle regulation.

These actions lead to increased apoptosis in cancer cells and reduced viability in microbial cells.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole and thiadiazole derivatives to establish a correlation between structure and biological activity:

  • Study on Thiadiazole Derivatives :
    • Researchers synthesized a series of thiadiazole derivatives and tested them against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of substituted thiadiazoles revealed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that electron-withdrawing groups enhanced antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent on the thiazinane ring critically determines molecular properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
4-(3,4-Dichlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone (Target) C₁₀H₇Cl₂NO₄S ~308.14 3,4-Dichlorophenyl High lipophilicity, electron-deficient aromatic ring
4-(4-Chlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone C₁₀H₈ClNO₄S 273.69 4-Chlorophenyl Moderate lipophilicity, single electron-withdrawing group
4-(4-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone C₁₂H₁₃NO₅S 283.30 4-Methoxybenzyl Electron-donating methoxy group, higher steric bulk

Key Observations :

  • Electronic Effects : The 3,4-dichlorophenyl group creates a stronger electron-deficient aromatic system compared to the 4-chlorophenyl or 4-methoxybenzyl groups, which may influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

Inference for Target Compound :

  • The synthesis of the target compound likely follows a similar ring-opening strategy using 3,4-dichlorophenol instead of 4-bromo-3,5-dimethylphenol. However, steric hindrance from the dichlorophenyl group may reduce yields compared to compound 35 (66%) .
  • Post-synthetic modifications, such as Suzuki coupling (as in compound 40), could further diversify the target molecule’s structure .

Physicochemical and Pharmacological Implications

Physicochemical Properties:
  • Density and Boiling Point : The dichlorophenyl group may increase density (predicted >1.42 g/cm³) compared to the methoxy analog (1.42 g/cm³ ). Boiling points are expected to rise with molecular weight and polarity.
Pharmacological Potential:
  • Bioactivity : Dichlorophenyl derivatives often exhibit enhanced antimicrobial or kinase inhibitory activity due to improved target binding. For example, chloro-substituted thiazinanes show higher activity against Gram-positive bacteria than methoxy analogs .
  • Metabolic Stability : Increased lipophilicity may prolong half-life but could also elevate cytochrome P450-mediated metabolism risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Reactant of Route 2
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

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